

Technical Guide: Aqueous Solubility of 1,2-Phenylenediamine Dihydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2-Phenylenediamine dihydrochloride

Cat. No.: B147417

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Phenylenediamine dihydrochloride, also known as o-phenylenediamine dihydrochloride (OPD), is a salt of the aromatic amine 1,2-phenylenediamine. It is a versatile chemical intermediate and is widely utilized in various analytical and synthetic applications. A critical parameter for its effective use, particularly in aqueous systems, is its solubility. This technical guide provides a comprehensive overview of the aqueous solubility of **1,2-Phenylenediamine dihydrochloride**, including available quantitative data, a detailed experimental protocol for its determination, and a visualization of its application in a common laboratory workflow.

Physicochemical Properties

A summary of the key physicochemical properties of **1,2-Phenylenediamine dihydrochloride** is presented in the table below.

Property	Value	Reference
Chemical Formula	<chem>C6H8N2·2HCl</chem>	[1]
Molecular Weight	181.06 g/mol	[2]
Appearance	Brownish-yellow crystals	[3]
Melting Point	258 °C (decomposes)	[2]

Aqueous Solubility Data

The solubility of **1,2-Phenylenediamine dihydrochloride** in water is generally described as "slightly soluble".[\[2\]](#)[\[3\]](#) More specific quantitative data from peer-reviewed literature is scarce. However, information from product datasheets for its application in Enzyme-Linked Immunosorbent Assay (ELISA) provides some practical solubility information.

Solvent	Temperature	Solubility	Notes	Reference
Water	Not Specified	Slightly soluble	General observation.	[2] [3]
Water	Room Temperature	One 10 mg tablet in 10 mL	Results in a 1 mg/mL solution with a pH of 5.0.	[4]
Water	Room Temperature	One 5 mg tablet in 10 mL	Results in a 0.5 mg/mL solution with a pH of 5.0.	[5]
0.05 M Phosphate-Citrate Buffer (pH 5.0)	Room Temperature	0.4 mg/mL	A 10 mg tablet dissolved in 25 mL of buffer.	[4]
0.05 M Phosphate-Citrate Buffer (pH 5.0)	Room Temperature	0.4 mg/mL	A 5 mg tablet dissolved in 12.5 mL of buffer.	[5]

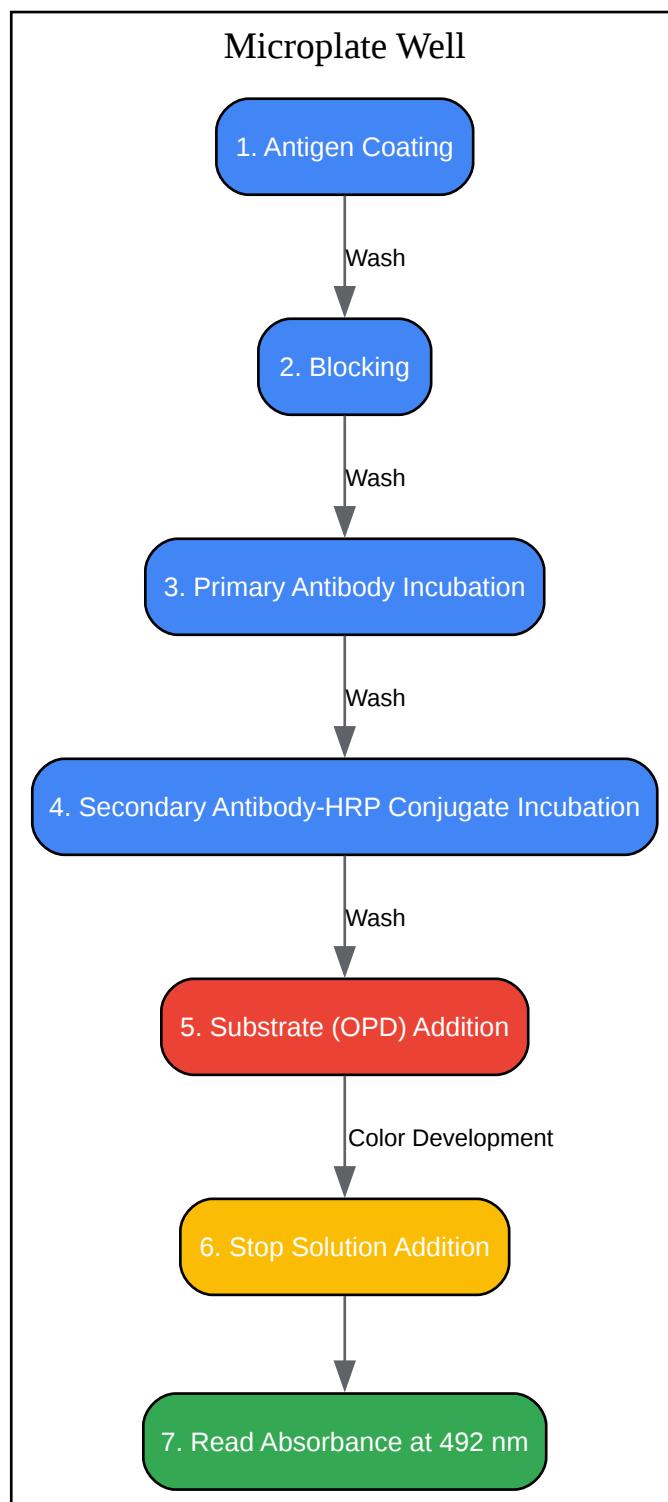
It is important to distinguish the solubility of the dihydrochloride salt from its free base, o-phenylenediamine. The free base has a reported solubility of 0.4 g/100 mL in water at 35°C.[6] The dihydrochloride salt is expected to have a different solubility profile due to its ionic nature.

Experimental Protocol: Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[7][8][9] The following protocol is adapted for the determination of **1,2-Phenylenediamine dihydrochloride** solubility in water.

4.1. Materials

- **1,2-Phenylenediamine dihydrochloride** (analytical grade)
- Distilled or deionized water
- Glass vials or flasks with screw caps
- Shaking incubator or orbital shaker with temperature control
- Analytical balance
- Centrifuge
- Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
- Volumetric flasks and pipettes
- pH meter


4.2. Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of **1,2-Phenylenediamine dihydrochloride** to a glass vial. The excess solid should be clearly visible.

- Add a known volume of water (e.g., 10 mL) to the vial.
- Securely cap the vial to prevent evaporation.
- Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
- Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).
- Phase Separation:
 - After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to sediment.
 - Alternatively, centrifuge the suspension at a high speed to pellet the undissolved solid.
- Sample Analysis:
 - Carefully withdraw an aliquot of the clear supernatant.
 - Dilute the aliquot with water to a concentration that falls within the linear range of the analytical method.
 - Determine the concentration of the dissolved **1,2-Phenylenediamine dihydrochloride** using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
- Data Analysis:
 - Calculate the solubility of **1,2-Phenylenediamine dihydrochloride** in g/L or mol/L using the measured concentration and the dilution factor.

Visualization of Application: Indirect ELISA Workflow

1,2-Phenylenediamine dihydrochloride is a common chromogenic substrate for horseradish peroxidase (HRP) in ELISA.^{[4][5][10]} The following diagram illustrates the workflow of an indirect ELISA where OPD is used for signal detection.

[Click to download full resolution via product page](#)

Indirect ELISA Workflow using OPD Substrate

Conclusion

While precise quantitative data on the aqueous solubility of **1,2-Phenylenediamine dihydrochloride** is not readily available in the public domain, its practical application in ELISA demonstrates its sufficient solubility for use as a chromogenic substrate. For researchers requiring exact solubility values for applications such as formulation development, the provided experimental protocol based on the shake-flask method offers a reliable approach for its determination. The visualization of its role in the ELISA workflow highlights one of its key applications in biochemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. 1,2-Phenylenediamine dihydrochloride | C6H10Cl2N2 | CID 11990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. images10.newegg.com [images10.newegg.com]
- 6. ICSC 1441 - o-PHENYLENEDIAMINE [inchem.org]
- 7. scribd.com [scribd.com]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. ELISA Enzyme Substrates | Thermo Fisher Scientific - IN [thermofisher.com]
- To cite this document: BenchChem. [Technical Guide: Aqueous Solubility of 1,2-Phenylenediamine Dihydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147417#solubility-of-1-2-phenylenediamine-dihydrochloride-in-water>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com